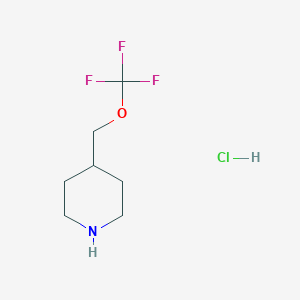![molecular formula C20H18N2O2 B2393485 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 344262-22-2](/img/structure/B2393485.png)
3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione” is a type of isoquinoline . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the starting 3-acetyl-8,9-dimethoxy-1-phenyl-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline 1 was obtained following the reported procedures via the reactions of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines .Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple rings and functional groups. The isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, is a key structural element .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. For example, a series of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone derivatives were synthesized and evaluated for their antifungal activities .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to "3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione" has been a subject of research aiming to develop new heterocyclic compounds with potential applications in medicinal chemistry and material science. Gulyakevich et al. (2001) reported the annelation of 3,4-dihydroisoquinoline by 2-acetylcycloheptane-1,3-dione, leading to new condensed 3,4-dihydroisoquinoline derivatives, highlighting the effect of 2-acylcycloalkane-1,3-dione ring size on the annelation of cyclic Schiff bases Gulyakevich et al., 2001.
Chemosensors
A notable application of related compounds is in the development of chemosensors. Jang et al. (2018) developed a versatile chemosensor based on naphthalimide and julolidine moieties for the highly distinguishable and selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing significant 'off-on' fluorescence responses Jang et al., 2018.
Fluorescence Probes and Biological Pathways
Research into the synthesis of fluorescence probes based on pyridine derivatives has been explored for tracing biological pathways. Prior et al. (2014) utilized condensation and ring-closing reactions to synthesize 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and related compounds, demonstrating their potential as fluorescence activity-based probes Prior et al., 2014.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as isoquinolines and derivatives . These compounds are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinolines and their derivatives have been found to interact with various biological targets, influencing numerous biochemical pathways .
Mode of Action
Isoquinoline derivatives have been found to exhibit a wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Isoquinoline derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of bioactivities .
Result of Action
Isoquinoline derivatives have been found to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial effects .
Action Environment
It is known that the synthesis of certain isoquinoline derivatives can proceed efficiently in water without any catalyst, suggesting that the reaction environment can significantly influence the formation and properties of these compounds .
properties
IUPAC Name |
2-hydroxy-3-(phenyliminomethyl)-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-12-18-16-9-5-4-6-14(16)10-11-22(18)20(24)17(19)13-21-15-7-2-1-3-8-15/h1-9,13,18,23H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUFMNUIGFCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC=CC=C3)O)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

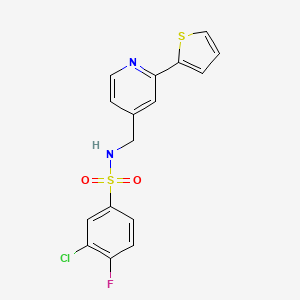
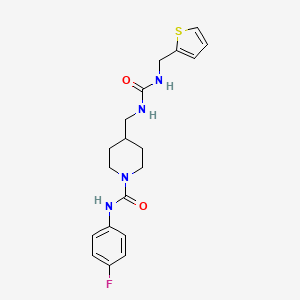
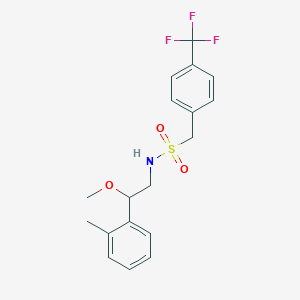

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)
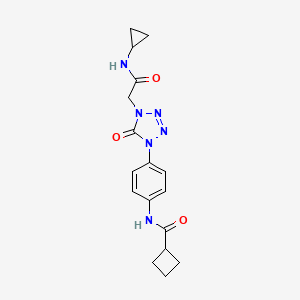

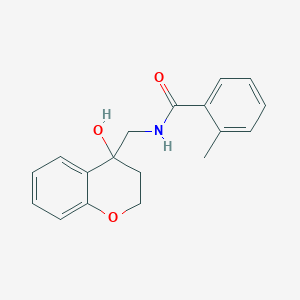
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)

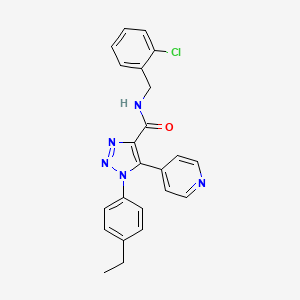
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

